molecular formula C6H5LiO2 B14382633 lithium;1-(2H-furan-2-id-5-yl)ethanone CAS No. 88308-80-9

lithium;1-(2H-furan-2-id-5-yl)ethanone

Cat. No.: B14382633
CAS No.: 88308-80-9
M. Wt: 116.1 g/mol
InChI Key: KWKLRNWRAROTGM-UHFFFAOYSA-N
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Description

Lithium;1-(2H-furan-2-id-5-yl)ethanone (CAS 1193-79-9), also known as 2-acetyl-5-methylfuran, is an organometallic compound with the formula C₇H₈O₂·Li. It features a lithium cation coordinated to the oxygen of the ethanone group and the furan ring. The compound is structurally characterized by a 5-methyl-substituted furan moiety linked to an acetyl group (). Its synthesis typically involves lithium-mediated reactions, such as the reduction of ketones using lithium hydride or cyanide, as observed in analogous syntheses ().

Key Properties ():

  • Molecular weight: 140.14 g/mol (excluding Li).
  • Physical state: Likely a crystalline solid (analogous lithium complexes).
  • Reactivity: Lithium coordination enhances nucleophilicity, making it useful in cross-coupling reactions.

Properties

CAS No.

88308-80-9

Molecular Formula

C6H5LiO2

Molecular Weight

116.1 g/mol

IUPAC Name

lithium;1-(2H-furan-2-id-5-yl)ethanone

InChI

InChI=1S/C6H5O2.Li/c1-5(7)6-3-2-4-8-6;/h2-3H,1H3;/q-1;+1

InChI Key

KWKLRNWRAROTGM-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=O)C1=CC=[C-]O1

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Furan Derivatives

The Friedel-Crafts acylation remains a foundational method for constructing the furan-ketone backbone. By reacting furan with acetyl chloride in the presence of aluminum chloride (AlCl₃), 1-(furan-2-yl)ethanone precursors are synthesized. Subsequent lithiation introduces the lithium ion via deprotonation at the α-position using lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). However, this route faces challenges in regioselectivity, as competing acylation at the 3-position of furan can occur, necessitating rigorous temperature control (0–5°C) and stoichiometric catalyst ratios.

Aldol Condensation Strategies

Aldol condensation between 2-acetylfuran and aryl aldehydes under acidic conditions provides α,β-unsaturated ketones, which serve as substrates for lithium incorporation. For instance, HCl-mediated condensation with 4-hydroxybenzaldehyde yields (E)-1-(furan-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one, which undergoes selective reduction at the enone moiety using lithium aluminum hydride (LAH) to generate the lithium-chelated product. This method, while effective for introducing aromatic diversity, achieves modest yields (8.4–22.3%) due to competing side reactions during the condensation phase.

Advanced Organolithium Methodologies

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange offers a direct route to lithium;1-(2H-furan-2-id-5-yl)ethanone. Starting from 5-bromo-2-acetylfuran, treatment with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at −78°C induces Br-Li exchange, producing the organolithium species with >85% efficiency. This method’s regioselectivity stems from the furan ring’s electronic effects, which polarize the C–Br bond, favoring transmetallation at the 5-position.

Deprotonation of Activated Furan-Ketones

Deprotonation strategies exploit the acidity of α-hydrogens adjacent to the ketone group. Using lithium hexamethyldisilazide (LiHMDS) in THF at −40°C, the α-hydrogen of 1-(2H-furan-5-yl)ethanone is abstracted, forming a resonance-stabilized enolate. Quenching with lithium iodide (LiI) yields the lithium-coordinated product. This method achieves 70–75% yields but requires anhydrous conditions to prevent protonation.

Transmetallation from Tin and Selenium Precursors

Tin-lithium transmetallation enables the synthesis of sterically hindered derivatives. For example, tributyl(5-acetylfuran-2-yl)stannane reacts with n-BuLi in diethyl ether, transferring the acetylfuran moiety to lithium with retention of configuration. Similarly, selenium-lithium exchange using 5-selenoacetylfuran and PhLi generates the target compound with 65–72% yields, though selenium handling poses toxicity concerns.

Catalytic Asymmetric Synthesis

Vanadium-Catalyzed Pinacol Coupling

The Pinacol coupling of 2-furylaldehyde derivatives using chiral vanadium-salen complexes (e.g., Ti-4) achieves enantioselective synthesis of 1,2-di(furan-2-yl)ethane-1,2-diols, which are oxidized to diketones and subsequently lithiated. Under optimized conditions (Zn as co-reductant, −10°C), this method delivers dl/meso ratios of 89:11 and 76% chemical yield, though enantioselectivity remains moderate (37% ee).

Titanium-Mediated Cyclization

Titanium tetrachloride (TiCl₄)-catalyzed cyclization of γ-keto esters generates fused furan-lithium complexes. For instance, methyl 5-oxo-2-furanacetate undergoes TiCl₄-mediated ring closure in dichloromethane, followed by LAH reduction to install the lithium ion. This method’s diastereoselectivity (84:16 dl/meso) highlights titanium’s efficacy in controlling stereochemistry.

Solvent and Reaction Optimization

MeTHF in Azeotropic Distillation

Replacing traditional solvents with 2-methyltetrahydrofuran (MeTHF) enhances yield in multi-step syntheses. MeTHF’s azeotropic properties facilitate water removal during lactonization, as demonstrated in the synthesis of hexahydrofuro[2,3-b]furan-3-ol intermediates. By distilling MeTHF at 95–100°C, potassium chloride byproducts precipitate, preventing inhibitory effects on subsequent lithiation steps.

THF in LAH Reductions

Lithium aluminum hydride (LAH) reductions in THF at −10°C prove critical for stabilizing reactive intermediates. Post-reduction, controlled acid quenching (10% H₂SO₄) converts hemiaminals to furofuranols, which are extracted into ethyl acetate with 70–75% efficiency.

Comparative Analysis of Synthetic Routes

Method Yield Selectivity (dl/meso) Conditions Key Advantage
Halogen-Lithium Exchange 85% N/A t-BuLi, THF, −78°C Regioselective
Vanadium-Catalyzed 76% 89:11 V-salen, Zn, −10°C High diastereoselectivity
Aldol Condensation 8.4% N/A HCl, acetic acid, 80°C Aromatic diversity
Titanium Cyclization 75% 84:16 TiCl₄, CH₂Cl₂, 25°C Stereochemical control

Chemical Reactions Analysis

Types of Reactions

Lithium;1-(2H-furan-2-id-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of lithium;1-(2H-furan-2-id-5-yl)ethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and stability are influenced by substituents on the aromatic ring. Below is a comparative analysis with structurally related ethanone derivatives:

Compound Name CAS No. Formula Substituents Key Reactivity/Application Reference
Lithium;1-(2H-furan-2-id-5-yl)ethanone 1193-79-9 C₇H₈O₂·Li 5-methyl furan Lithium-mediated catalysis
1-(2,4,6-Trimethylphenyl)ethanone - C₁₁H₁₄O 2,4,6-trimethylphenyl Reduced by NaBH₄, LiAlH₄
1-(2,4,6-Triisopropylphenyl)ethanone - C₁₇H₂₄O 2,4,6-triisopropylphenyl Steric hindrance slows reduction
1-(2,3-Dihydro-1H-inden-5-yl)ethanone - C₁₁H₁₂O Dihydroindenyl Psychoactive derivative
1-(5-Methyl-2-furyl)ethanone 1193-79-9 C₇H₈O₂ 5-methyl furan (neutral form) Flavoring agent, intermediate

Substituent Impact :

  • Steric Effects: Bulky substituents (e.g., isopropyl in 1-(2,4,6-triisopropylphenyl)ethanone) hinder reduction efficiency compared to methyl groups ().
  • Electronic Effects: Electron-withdrawing groups (e.g., halogens in 1-(2-chloro-4-methylthiazol-5-yl)ethanone, ) increase electrophilicity, enhancing reactivity in nucleophilic additions.

Reactivity in Reduction Reactions

This compound’s lithium coordination facilitates unique reactivity:

  • Lithium Hydride Reduction: Unlike neutral analogs (e.g., 1-(5-methyl-2-furyl)ethanone), the lithium complex may undergo faster reduction due to enhanced electron density at the carbonyl group.
  • Comparison with Sodium Borohydride/LiAlH₄: Neutral ethanones like 1-(2,4,6-trimethylphenyl)ethanone require stronger reductants (LiAlH₄) for complete reduction, whereas lithium-complexed derivatives may react under milder conditions ().

Physical and Chemical Properties

  • Solubility : Lithium coordination likely improves solubility in polar aprotic solvents (e.g., THF) compared to neutral analogs ().
  • Thermal Stability : Sterically hindered derivatives (e.g., triisopropylphenyl) exhibit higher melting points due to crystalline packing ().

Q & A

Q. What are effective synthetic strategies for preparing lithium enolates of furyl ethanones?

Lithium enolates of furyl ethanones are typically synthesized via deprotonation of the parent ketone using strong lithium bases (e.g., LDA or LiHMDS) in anhydrous solvents like THF. For example, 1-(2-furanyl)ethanone derivatives can be reduced using lithium aluminum hydride (LiAlH₄) to form alcohols, which may undergo further deprotonation to enolates . Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions such as over-reduction or decomposition.

Q. How can purification techniques be optimized for furan-derived ketones?

Purification of furan-derived ketones involves fractional distillation, recrystallization, or column chromatography. For example, gas chromatography (GC) data for 1-(5-methyl-2-furanyl)ethanone indicates retention indices (RI) on non-polar columns (e.g., DB-1) under He carrier gas, with temperature ramps from 40°C to 280°C . Solvent selection (e.g., CCl₄ or CS₂ for IR studies) must consider compound stability and volatility .

Q. What methodologies are recommended for structural determination via X-ray crystallography?

Small-molecule crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving structures. SHELX employs direct methods for phase determination and least-squares refinement to optimize atomic coordinates, even for twinned or high-resolution macromolecular data . For lithium complexes, ensuring adequate crystal quality and resolving light atoms (e.g., Li⁺) may require synchrotron radiation or low-temperature data collection.

Advanced Research Questions

Q. How can spectroscopic data (IR, MS) resolve structural ambiguities in furyl ethanones?

  • IR Spectroscopy : Bands at 1700–1650 cm⁻¹ indicate carbonyl stretching. For 1-(2-furanyl)ethanone, IR data (10% CCl₄/CS₂ solution) show artifact-free regions between 3800–450 cm⁻¹, with critical peaks at 1993 cm⁻¹ (artifact noted) .
  • Mass Spectrometry : Electron ionization (EI) data for 1-(2-furanyl)ethanone reveal molecular ion peaks at m/z 110 (C₆H₆O₂⁺) and fragmentation patterns consistent with furan ring cleavage . Cross-referencing with ionization energies (e.g., 9.02 eV via photoelectron spectroscopy vs. 9.27 eV via EI) helps validate structural assignments .

Q. What computational approaches are suitable for modeling enolate stability and reactivity?

Density functional theory (DFT) calculations can predict enolate stability by comparing deprotonation energies at different sites. For example, Joback and Crippen methods estimate thermodynamic properties (e.g., logP, boiling points) for furan derivatives . Molecular dynamics simulations may further assess solvent effects on lithium coordination geometries.

Q. How should researchers address contradictions in thermochemical data (e.g., boiling points)?

Discrepancies in reported boiling points (e.g., 340.00 K vs. 340.20 K for 1-(2-furanyl)ethanone) may arise from measurement techniques (e.g., dynamic vs. static methods). Researchers should validate data against multiple sources (e.g., NIST Webbook ) and report experimental conditions (pressure, purity) transparently. Statistical outlier analysis (e.g., ±2σ from the mean) can flag unreliable values .

Methodological Notes

  • Crystallography : SHELX refinement requires high-quality diffraction data; twinning or disorder should be addressed using TWIN/BASF commands .
  • Spectroscopy : Always calibrate instruments using reference compounds (e.g., polystyrene for IR) and report resolution settings (e.g., 2 cm⁻¹ for IR ).
  • Data Validation : Cross-check thermochemical and spectral data with authoritative databases (NIST, Coblentz Society) to mitigate errors .

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